molecular formula C10H8N2O B11915187 N-Isoquinolin-3-ylformamide CAS No. 64172-28-7

N-Isoquinolin-3-ylformamide

Katalognummer: B11915187
CAS-Nummer: 64172-28-7
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: HXUYXWSQRYLPIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(isoquinolin-3-yl)formamide is a nitrogen-containing heterocyclic compound derived from isoquinoline Isoquinoline and its derivatives are known for their wide range of biological activities and are important in the field of medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(isoquinolin-3-yl)formamide typically involves the formylation of isoquinoline derivatives. One common method is the reaction of isoquinoline with formic acid or formic acid derivatives under acidic conditions. Another approach involves the use of formamide as a formylating agent in the presence of catalysts such as triphenylphosphine and iodine .

Industrial Production Methods

Industrial production of N-(isoquinolin-3-yl)formamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(isoquinolin-3-yl)formamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form isoquinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert N-(isoquinolin-3-yl)formamide to its corresponding amine derivatives.

    Substitution: The formamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Isoquinoline N-oxide derivatives.

    Reduction: Isoquinoline amine derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(isoquinolin-3-yl)formamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-(isoquinolin-3-yl)formamide involves its interaction with various molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes and interfere with cellular processes, leading to their biological effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Isoquinoline: The parent compound of N-(isoquinolin-3-yl)formamide, known for its wide range of biological activities.

    Isoquinoline N-oxide: An oxidized derivative of isoquinoline with distinct chemical properties.

    Isoquinoline amine derivatives: Reduced forms of isoquinoline with potential biological activities.

Uniqueness

N-(isoquinolin-3-yl)formamide is unique due to its formamide functional group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research applications, particularly in the fields of medicinal chemistry and drug development.

Eigenschaften

CAS-Nummer

64172-28-7

Molekularformel

C10H8N2O

Molekulargewicht

172.18 g/mol

IUPAC-Name

N-isoquinolin-3-ylformamide

InChI

InChI=1S/C10H8N2O/c13-7-12-10-5-8-3-1-2-4-9(8)6-11-10/h1-7H,(H,11,12,13)

InChI-Schlüssel

HXUYXWSQRYLPIO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=NC(=CC2=C1)NC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.